molecular formula C10H12BrN B15359698 2-(1-Bromo-2-cyclopropylethyl)pyridine

2-(1-Bromo-2-cyclopropylethyl)pyridine

Cat. No.: B15359698
M. Wt: 226.11 g/mol
InChI Key: DWJUCLVRLLCHEI-UHFFFAOYSA-N
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Description

2-(1-Bromo-2-cyclopropylethyl)pyridine is a brominated pyridine derivative characterized by a cyclopropylethyl chain substituted at the 2-position of the pyridine ring. The bromine atom on the ethyl chain and the strained cyclopropane ring confer unique reactivity and steric properties. Its molecular formula is C₁₀H₁₁BrN, distinguishing it from simpler bromopyridines by the extended ethylcyclopropyl substituent.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

2-(1-bromo-2-cyclopropylethyl)pyridine

InChI

InChI=1S/C10H12BrN/c11-9(7-8-4-5-8)10-3-1-2-6-12-10/h1-3,6,8-9H,4-5,7H2

InChI Key

DWJUCLVRLLCHEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C2=CC=CC=N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of 2-(1-Bromo-2-cyclopropylethyl)pyridine and Analogues

Compound Name Molecular Formula Substituent(s) Key Features
This compound C₁₀H₁₁BrN Bromoethylcyclopropyl at C2 High steric hindrance; bromine as leaving group; cyclopropane ring strain.
4-Bromo-2-cyclopropylpyridine C₈H₈BrN Cyclopropyl at C2, Br at C4 Direct cyclopropyl attachment; planar geometry; lower steric bulk.
4-Bromo-2-(1-methylcyclopropyl)pyridine C₉H₁₀BrN Methylcyclopropyl at C2, Br at C4 Increased steric bulk vs. cyclopropyl; methyl enhances hydrophobicity.
2-Bromo-3-methylpyridine C₆H₆BrN Methyl at C3, Br at C2 Minimal steric hindrance; typical bromopyridine reactivity.
2-Hydroxypyridine C₅H₅NO Hydroxyl at C2 Electron-donating group; high polarity (mp 105–107°C).
2-(Chloromethyl)pyridine hydrochloride C₆H₆ClN·HCl Chloromethyl at C2, HCl salt Ionic form; Cl less reactive than Br; higher solubility in polar solvents.

Key Observations:

  • Steric Effects : The ethylcyclopropyl group in the target compound introduces significant steric hindrance compared to direct cyclopropyl or methyl substituents (e.g., ). This may slow nucleophilic substitutions but stabilize intermediates in transition-metal catalysis.
  • Electronic Effects : Bromine’s strong electron-withdrawing nature contrasts with hydroxyl’s electron-donating properties in 2-hydroxypyridine . This difference influences acidity (pKa) and reactivity in aromatic substitution.
  • Ring Strain : The cyclopropane moiety in the target compound and 4-bromo-2-cyclopropylpyridine can undergo strain-driven reactions, such as ring-opening under acidic or radical conditions.

Substitution Reactions:

  • Bromine as a Leaving Group : The target compound’s bromine is more reactive in SN2 reactions compared to chlorine in 2-(chloromethyl)pyridine , but steric hindrance from the cyclopropylethyl chain may limit accessibility.
  • Cross-Coupling : Similar to 2-bromo-3-methylpyridine , the target compound can participate in Suzuki-Miyaura couplings, but the bulky substituent may require tailored catalysts (e.g., Pd with bulky phosphine ligands).

Cyclopropane-Specific Reactivity:

  • The cyclopropylethyl group may undergo ring-opening via hydrogenolysis or acid-catalyzed pathways, a feature absent in non-cyclopropane analogues like 2-bromo-6-(piperidin-1-yl)pyridine .

Research Findings

  • Rearrangement Reactions : Unlike nitro-substituted pyridines (e.g., ’s nitro derivatives forming imidazopyridines ), the target compound’s bromine may favor elimination over ring expansion.
  • Coordination Chemistry : Pyridine derivatives with bulky substituents (e.g., ’s phosphine oxide ligands ) show altered metal-binding behavior. The cyclopropylethyl group in the target compound could modulate ligand geometry in Ru or Mo complexes.

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